5-Methyl-4-(methylsulfonyl)-2-furoic acid
Description
5-Methyl-4-(methylsulfonyl)-2-furoic acid is a furan-derived carboxylic acid with a methyl group at position 5 and a methylsulfonyl group at position 4 on the furan ring. The methylsulfonyl group is a strong electron-withdrawing substituent, which likely influences its acidity, solubility, and reactivity compared to other 2-furoic acid derivatives.
Properties
IUPAC Name |
5-methyl-4-methylsulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S/c1-4-6(13(2,10)11)3-5(12-4)7(8)9/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYGKWYTKMSTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590766 | |
| Record name | 4-(Methanesulfonyl)-5-methylfuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910442-09-0 | |
| Record name | 4-(Methanesulfonyl)-5-methylfuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(methylsulfonyl)-2-furoic acid typically involves the oxidation of 5-methyl-4-(methylthio)-2-furoic acid. The methylthio group at the C4 position can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to yield the corresponding methylsulfonyl derivative .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation processes using environmentally benign oxidizing agents. The use of catalysts and optimized reaction conditions can enhance yield and efficiency while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-(methylsulfonyl)-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a methylsulfonyl group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: The major product formed from the oxidation of 5-methyl-4-(methylthio)-2-furoic acid is this compound.
Scientific Research Applications
5-Methyl-4-(methylsulfonyl)-2-furoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives may have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(methylsulfonyl)-2-furoic acid involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 5-methyl-4-(methylsulfonyl)-2-furoic acid and related compounds:
Physicochemical Properties and Stability
- 2-Furoic acid : A white solid (m.p. 129–133°C) with moderate stability. It decomposes under acidic or oxidative conditions, generating colored byproducts .
- 5-Formyl-2-furoic acid : Highly unstable; degrades rapidly in air, heat, or acidic environments to form brownish oils or tars .
- This compound: The methylsulfonyl group likely enhances stability compared to aldehydes (e.g., 5-formyl derivatives) but may reduce solubility in non-polar solvents due to its polar nature. No direct stability data are available, but sulfonyl groups generally resist oxidation better than aldehydes.
- TOFA : The long alkoxy chain increases lipophilicity, favoring interactions with lipid-rich biological systems .
Biochemical Activity
- TOFA : Inhibits hepatic lipogenesis by forming a CoA ester (TOFyl-CoA), which blocks acetyl-CoA carboxylase. This reduces fatty acid synthesis and stimulates oxidation .
- This compound: The methylsulfonyl group may mimic sulfonamide pharmacophores, implying possible bioactivity in metabolic or inflammatory pathways.
Biological Activity
5-Methyl-4-(methylsulfonyl)-2-furoic acid (CAS No. 910442-09-0) is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its furan ring structure substituted with a methylsulfonyl group and a methyl group. Its molecular formula is .
The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing multiple biochemical pathways:
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, which may be linked to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways in microorganisms.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antioxidant Activity : The presence of the methylsulfonyl group may contribute to its antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress within cells.
Biological Activity Overview
| Biological Activity | Evidence/Findings |
|---|---|
| Antimicrobial | Effective against various bacterial strains. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines. |
| Antioxidant | Exhibits free radical scavenging properties. |
| Anticancer | Potential to inhibit cancer cell proliferation. |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its potential as a therapeutic agent in treating bacterial infections.
- Anti-inflammatory Research : A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a marked reduction in the production of inflammatory mediators, suggesting its utility in managing inflammatory diseases.
- Antioxidant Activity Assessment : The compound was tested using various antioxidant assays (e.g., DPPH and ABTS). It demonstrated substantial scavenging activity, indicating its potential role in protecting cells from oxidative damage.
- Anticancer Potential : Preliminary studies have suggested that this compound can inhibit the growth of cancer cell lines, such as breast and colon cancer cells. Mechanistic studies are ongoing to elucidate the pathways involved in its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
